molecular formula C26H27NO4 B2639015 4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid CAS No. 2138342-19-3

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid

Cat. No.: B2639015
CAS No.: 2138342-19-3
M. Wt: 417.505
InChI Key: SJESFUJVOZBSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid is a complex organic compound that combines the structural features of fluorenylmethoxycarbonyl (Fmoc) and adamantane

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-Fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid is unique due to its combination of the Fmoc protection group and the adamantane moiety. This dual functionality allows it to serve as a versatile intermediate in organic synthesis and a potential therapeutic agent .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c28-24(29)26-11-15-9-16(12-26)23(17(10-15)13-26)27-25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22-23H,9-14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJESFUJVOZBSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.